molecular formula C13H28N2 B6332205 2-Methyl-1-octylpiperazine CAS No. 1240572-13-7

2-Methyl-1-octylpiperazine

Cat. No.: B6332205
CAS No.: 1240572-13-7
M. Wt: 212.37 g/mol
InChI Key: IIRUIBIYTGQFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-octylpiperazine is an organic compound with the molecular formula C13H28N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is characterized by a piperazine ring substituted with a methyl group at the second position and an octyl group at the first position.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-octylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperazine ring, which can interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to the formation of various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-1-octylpiperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and result in the paralysis of parasitic worms . This mechanism is particularly useful in the treatment of parasitic infections.

Comparison with Similar Compounds

2-Methyl-1-octylpiperazine can be compared with other similar compounds, such as 1-Benzylpiperazine, 1-Methyl-4-benzylpiperazine, and 1,4-Dibenzylpiperazine . These compounds share the piperazine core structure but differ in their substituents, which can influence their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, while its biological activities offer promising therapeutic applications. Further research into its properties and mechanisms of action will continue to expand its utility in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-methyl-1-octylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-3-4-5-6-7-8-10-15-11-9-14-12-13(15)2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRUIBIYTGQFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.